molecular formula C18H25N3O4S B2857074 1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380192-52-7

1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea

Cat. No. B2857074
CAS RN: 2380192-52-7
M. Wt: 379.48
InChI Key: ATNOUEZBAHPJBK-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMTU and has been synthesized using specific methods to ensure its purity and efficacy.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea involves the inhibition of various enzymes. It has been found to inhibit carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. It also inhibits urease by binding to the nickel center of the enzyme and preventing the hydrolysis of urea to ammonia and carbon dioxide. Additionally, it inhibits acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea have been extensively studied. It has been found to have potential applications in the treatment of various diseases, including cancer, viral infections, and neurological disorders. It has also been found to have potential applications in the field of agriculture, as it can inhibit the growth of various plant pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in lab experiments include its potency as an enzyme inhibitor and its potential applications in various fields of scientific research. However, its limitations include its toxicity and potential side effects, which must be carefully considered when conducting experiments.

Future Directions

There are several future directions for the study of 1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. One potential direction is the development of more potent and selective inhibitors of various enzymes, such as carbonic anhydrase, urease, and acetylcholinesterase. Additionally, further studies are needed to explore the potential anticancer, antiviral, and antimicrobial properties of this compound. Finally, the potential applications of 1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in the field of agriculture should be further explored.

Synthesis Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea involves several steps. The starting material, 1,3-benzodioxole, is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with morpholine and thioether to form the intermediate product. The intermediate product is then reacted with urea to form the final product, 1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. The purity of the final product is ensured by recrystallization and characterization using various analytical techniques.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. It has also been studied for its potential anticancer, antiviral, and antimicrobial properties. Additionally, it has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c22-17(20-14-1-2-15-16(11-14)25-13-24-15)19-12-18(3-9-26-10-4-18)21-5-7-23-8-6-21/h1-2,11H,3-10,12-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNOUEZBAHPJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2H-1,3-benzodioxol-5-yl)-1-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea

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